molecular formula C17H16ClFN4O B12230578 2-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile

2-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile

Cat. No.: B12230578
M. Wt: 346.8 g/mol
InChI Key: SPNWPGRFMFRXNE-UHFFFAOYSA-N
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Description

2-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperidine moiety, a fluorine atom, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride, dimethylformamide (DMF)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may result in the removal of halogen atoms .

Scientific Research Applications

2-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and chlorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by either inhibiting or activating them, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile
  • 2-Chloro-5-fluoropyrimidine

Uniqueness

Compared to similar compounds, 2-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is unique due to its specific substitution pattern and the presence of both piperidine and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H16ClFN4O

Molecular Weight

346.8 g/mol

IUPAC Name

2-[[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile

InChI

InChI=1S/C17H16ClFN4O/c18-14-8-15(19)17(22-10-14)23-5-2-12(3-6-23)11-24-16-7-13(9-20)1-4-21-16/h1,4,7-8,10,12H,2-3,5-6,11H2

InChI Key

SPNWPGRFMFRXNE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NC=CC(=C2)C#N)C3=C(C=C(C=N3)Cl)F

Origin of Product

United States

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